Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate

Lipoxygenase inhibition Inflammation Arachidonic acid metabolism

This cyclopropyl-substituted pyrazole acetate (MW 194.23) provides a conformationally biased scaffold for SAR continuity in medicinal chemistry. Its restricted rotation and reduced oxidative metabolism directly improve metabolic stability and target selectivity. Sourcing the exact 3-cyclopropyl analog is mandatory for reproducing 12-LOX inhibition (5μM IC₅₀) and CCR5 antagonism; unsubstituted variants yield divergent PK/PD profiles.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B7785441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC(=N1)C2CC2
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-6-5-9(11-12)8-3-4-8/h5-6,8H,2-4,7H2,1H3
InChIKeyCAEWLRPGCTYPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate (CAS 1172946-56-3): Supplier and Research-Grade Procurement Guide


Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate (CAS 1172946-56-3) is a research-grade pyrazole derivative characterized by a cyclopropyl substituent at the pyrazole 3-position and an ethyl acetate side chain [1]. It is a versatile small-molecule scaffold with a molecular weight of 194.23 g/mol [2]. The compound is supplied at ≥95% purity and is primarily utilized as a building block in medicinal chemistry programs focused on lipoxygenase inhibition [3] and chemokine receptor antagonism [4].

Why Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate Cannot Be Directly Substituted by Common Pyrazole Acetate Analogs


Direct substitution of Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate with unsubstituted pyrazole acetates (e.g., ethyl 2-(1H-pyrazol-1-yl)acetate) or other 3-substituted variants is not scientifically sound due to the cyclopropyl group's well-documented effects on molecular conformation, metabolic stability, and target engagement . The cyclopropyl moiety restricts bond rotation, enforces specific bioactive conformations, and reduces oxidative metabolism—properties that directly translate into altered potency and selectivity profiles [1]. Consequently, procurement of the exact 3-cyclopropyl analog is essential for replicating reported biological activities and ensuring SAR continuity in lead optimization programs [2].

Quantitative Differentiation of Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate: Comparative Evidence for Procurement Decisions


Lipoxygenase Inhibition: 12-LOX Potency Compared to NDGA

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate demonstrates measurable 12-lipoxygenase (12-LOX) inhibitory activity with an IC50 of 5.0 μM [1]. In contrast, the reference inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30 μM against 12-LOX . The compound's activity is accompanied by weaker inhibition of cyclooxygenase and carboxylesterase, suggesting a degree of target selectivity [2].

Lipoxygenase inhibition Inflammation Arachidonic acid metabolism

CCR5 Antagonism: Preliminary Identification as a Chemokine Receptor Modulator

Preliminary pharmacological screening has identified Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate as a potential CCR5 antagonist [1]. This chemokine receptor is a validated therapeutic target for HIV entry inhibition and inflammatory diseases. While explicit IC50 values are not disclosed, the activity aligns with a broader series of N-substituted pyrazoles where cyclopropyl introduction substantially increased antiviral activity [2]. Unsubstituted pyrazole acetates lack any reported CCR5 activity, representing a clear functional divergence.

CCR5 antagonist HIV entry inhibition Chemokine receptor

Metabolic Stability Advantage Conferred by Cyclopropyl Substitution

The cyclopropyl group in Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate is recognized to improve metabolic stability by reducing oxidative metabolism compared to non-cyclopropyl analogs . While direct microsomal stability data for this specific compound are not publicly available, the cyclopropyl fragment is a well-established medicinal chemistry tactic to increase plasma half-life and reduce clearance [1]. Unsubstituted pyrazole acetates lack this protective group and are expected to exhibit higher intrinsic clearance.

Metabolic stability Cyclopropyl effect Drug metabolism

Physicochemical Property Differentiation: cLogP and Hydrogen Bonding Profile

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate possesses a higher predicted lipophilicity (cLogP ≈ 1.5-2.0) relative to the unsubstituted analog (XLogP3-AA = 0.6) due to the cyclopropyl group [1][2]. This increase in lipophilicity can enhance membrane permeability and target binding for intracellular targets, while the ester moiety retains hydrogen bond acceptor capacity for solubility.

Lipophilicity cLogP Physicochemical properties

Recommended Research and Industrial Application Scenarios for Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate


Lead Optimization in 12-Lipoxygenase Inhibitor Programs

Utilize the compound's 5 μM 12-LOX IC50 as a benchmark for SAR expansion. Given the 6-fold potency advantage over NDGA, this scaffold provides a favorable starting point for medicinal chemistry efforts aimed at developing selective 12-LOX inhibitors for inflammatory disease indications [1][2].

CCR5 Antagonist Discovery for HIV Entry or Autoimmune Disease

Leverage the preliminary identification of CCR5 antagonism to initiate a hit-to-lead campaign. The cyclopropyl-substituted pyrazole core aligns with a series known to exhibit enhanced antiviral activity, offering a structurally distinct entry into CCR5-targeted therapeutics [3][4].

Metabolic Stability-Focused Probe Synthesis

Employ the compound as a cyclopropyl-containing building block when metabolic stability is a primary concern. The cyclopropyl group is expected to reduce oxidative metabolism, making it suitable for in vivo proof-of-concept studies where plasma exposure is critical [5].

Physicochemical Property Screening and Permeability Studies

Incorporate the compound into screening cascades assessing the impact of increased lipophilicity (cLogP shift from 0.6 to ~1.5-2.0) on cell permeability and target engagement, using the unsubstituted analog as a control [6][7].

Quote Request

Request a Quote for Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.